
Unveiling the Intricacies of Euchrestaflavanone
B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Euchrestaflavanone B

Cat. No.: B161673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

stereoisomerism of Euchrestaflavanone B, a prenylated flavanone with potential biological

significance. The information presented herein is intended to serve as a valuable resource for

researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure
Euchrestaflavanone B is a flavonoid belonging to the flavanone subclass, characterized by a

C6-C3-C6 skeleton. Its molecular formula, as documented in the PubChem database, is

C25H28O6. The structure consists of a chromanone ring system (A and C rings) with a phenyl

group (B ring) attached at the 2-position. The molecule is further distinguished by the presence

of two prenyl (3-methyl-2-butenyl) groups and multiple hydroxyl substitutions, which contribute

to its chemical properties and potential biological activities.

Systematic Name: (2S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)-8-(3-

methylbut-2-en-1-yl)chroman-4-one

The precise connectivity and substitution pattern of Euchrestaflavanone B are crucial for

understanding its structure-activity relationship. The core flavanone structure is hydroxylated at

positions 5 and 7 of the A-ring. The B-ring is hydroxylated at the 4'-position and substituted with

a 3-hydroxy-3-methylbutyl group at the 3'-position. An additional prenyl group is attached to the

8-position of the A-ring.
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Stereoisomers of Euchrestaflavanone B
The chemical structure of Euchrestaflavanone B contains two chiral centers, leading to the

possibility of multiple stereoisomers.

C2: The carbon at the 2-position of the C-ring is a stereocenter. In naturally occurring

flavanones, this center typically possesses the S-configuration.

C3'': The carbon atom in the 3-hydroxy-3-methylbutyl side chain, which bears the hydroxyl

group, is also a chiral center.

The presence of two stereocenters means that Euchrestaflavanone B can exist as a total of

2^2 = 4 possible stereoisomers. These are diastereomeric pairs of enantiomers.

The relationship between these stereoisomers can be visualized as follows:
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Stereoisomeric relationships of Euchrestaflavanone B.

The specific stereochemistry of the naturally occurring Euchrestaflavanone B would require

its isolation and characterization using techniques such as X-ray crystallography or chiral

chromatography in conjunction with spectroscopic methods.
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Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative experimental data for

Euchrestaflavanone B in the scientific literature. The table below is provided as a template for

researchers to populate as data becomes available through experimental work.

Property Value Method/Instrument Reference

Molecular Weight
424.5 g/mol

(calculated)
- -

Melting Point To be determined - -

Optical Rotation [α]D To be determined Polarimeter -

UV-Vis λmax (nm) To be determined UV-Vis Spectrometer -

¹H NMR (ppm) To be determined NMR Spectrometer -

¹³C NMR (ppm) To be determined NMR Spectrometer -

Mass Spectrometry

(m/z)
To be determined Mass Spectrometer -

Experimental Protocols
Detailed experimental protocols for the isolation and structure elucidation of

Euchrestaflavanone B are not explicitly available in the current literature. However, a general

workflow for the isolation and characterization of flavanones from plant sources, such as

Euchresta japonica, can be outlined.
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Plant Material (e.g., roots of Euchresta japonica)

Extraction with organic solvent (e.g., methanol, ethanol)

Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate)

Column Chromatography (Silica gel, Sephadex LH-20)

Preparative HPLC for pure compound isolation

Structure Elucidation

NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Mass Spectrometry (HR-ESI-MS) Stereochemical Analysis (e.g., Chiral HPLC, X-ray Crystallography)

Characterized Euchrestaflavanone B

Click to download full resolution via product page

General workflow for isolation and characterization.

Extraction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b161673?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of

Euchresta species) is subjected to extraction.

Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic

solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated

under reduced pressure to yield a crude extract.

Isolation and Purification
Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

fractionate the components based on their polarity.

Column Chromatography: The ethyl acetate fraction, which is likely to contain the

flavanones, is subjected to column chromatography on silica gel. The column is eluted with a

gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and

methanol, of increasing polarity.

Gel Filtration: Fractions containing the target compound are further purified by gel filtration

chromatography on a Sephadex LH-20 column, using methanol as the eluent.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of

Euchrestaflavanone B is achieved by preparative HPLC on a C18 column using a suitable

mobile phase, such as a gradient of methanol and water.

Structure Elucidation
Spectroscopic Analysis: The structure of the purified compound is elucidated using a

combination of spectroscopic techniques:

UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the

flavanone chromophore.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-

ESI-MS) is used to determine the exact molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR

(COSY, HSQC, HMBC) experiments are conducted to establish the complete proton and
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carbon framework and the connectivity of the molecule.

Stereochemical Analysis:

Optical Rotation: The specific rotation is measured to determine the overall chirality of the

molecule.

Circular Dichroism (CD) Spectroscopy: To help determine the absolute configuration at the

C2 stereocenter.

Chiral HPLC: Separation of enantiomers or diastereomers can be achieved using a chiral

stationary phase.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction

provides unambiguous determination of the absolute stereochemistry.

Conclusion
Euchrestaflavanone B represents an interesting prenylated flavanone with a defined chemical

structure and the potential for stereoisomerism. This guide provides a foundational

understanding of its molecular architecture and a roadmap for its experimental investigation.

Further research is warranted to isolate and fully characterize all stereoisomers of

Euchrestaflavanone B, determine their specific biological activities, and elucidate their

mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic

potential of this natural product.

To cite this document: BenchChem. [Unveiling the Intricacies of Euchrestaflavanone B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161673#chemical-structure-and-stereoisomers-of-
euchrestaflavanone-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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